

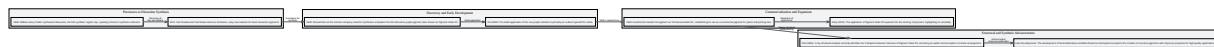
The Evolution of Dioxazine Pigments: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Pigment Violet 23*

Cat. No.: *B1314786*


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The dioxazine class of pigments stands as a testament to the innovation in synthetic organic chemistry, delivering high-performance colorants with exceptional durability and versatility. This technical guide delves into the historical development of these pigments, providing a comprehensive overview of their discovery, key chemical advancements, and the evolution of their synthesis and applications.

A Historical Overview: From Serendipity to High-Performance Materials

The journey of dioxazine pigments begins in the early 20th century, with the pioneering synthesis of what would become one of the most important violet pigments in the industry. The timeline below outlines the key milestones in the development of this vibrant class of colorants.

[Click to download full resolution via product page](#)

Caption: A timeline illustrating the key milestones in the historical development of dioxazine pigments.

The initial discovery of the dioxazine purple structure by researchers at Hoechst in 1928 was a significant breakthrough.^[1] However, its first use was not as a pigment but as a direct dye for cotton.^{[2][3]} The landscape for this new colorant changed after World War II. With the advent of specialized reactive dyes that were more effective for cellulose fibers, the patent holders sought new markets for their dioxazine compound.^[3] This led to its successful launch in 1952 as "Permanentviolett RL," a high-performance pigment for the paint and printing industries.^[2]
^[3]

A crucial aspect of the development of dioxazine pigments has been the continuous effort to improve their performance and expand their color gamut. This has been achieved through a deeper understanding of their molecular structure and the development of novel synthetic routes. For instance, the initial assumption of a linear molecular structure for Pigment Violet 23 was later corrected to an S-shaped arrangement based on X-ray structural analysis.^{[4][5]} This improved understanding paved the way for targeted chemical modifications, such as the introduction of benzimidazolone moieties to create new blue dioxazine pigments with enhanced properties.^[6]

The Dioxazine Pigment Family: Key Members and Their Properties

While Pigment Violet 23 remains the most prominent member of the dioxazine class, other derivatives have been developed to meet specific industrial needs. This section provides an overview of the key dioxazine pigments and their performance characteristics.

Quantitative Performance Data

The following table summarizes the key performance indicators for commercially significant dioxazine pigments. The data has been compiled from various technical sources and provides a comparative overview of their properties.

Pigment	C.I. Name	Chemical Structure	Lightfast ness (Blue Wool Scale)	Heat Stability (°C)	Oil Absorption (g/100g)	Density (g/cm ³)	Key Features
Carbazole Violet	Pigment Violet 23 (PV23)	$C_{34}H_{22}Cl_2N_4O_2$	7-8	250-280	40-60	1.4-1.6	High tinting strength, excellent light and weather fastness, good resistance to solvents and chemical s. [2] [7] [8]
-	Pigment Violet 37 (PV37)	$C_{40}H_{34}N_6O_8$	8	290	Not specified	Not specified	Slightly better overall performance than PV23, particularly resistant to migration .a href="#">[1] Excellent for polyolefin and fiber

coloring.

[1]

Reddish-blue shade, used in high-polarity, aqueous-based coatings and high-solids acrylic resin coatings.

[9]

Pigment
Blue 80
(PB80)
-
Not
specified
in detail
in search
results

Very
good

High

Not
specified

Not
specified

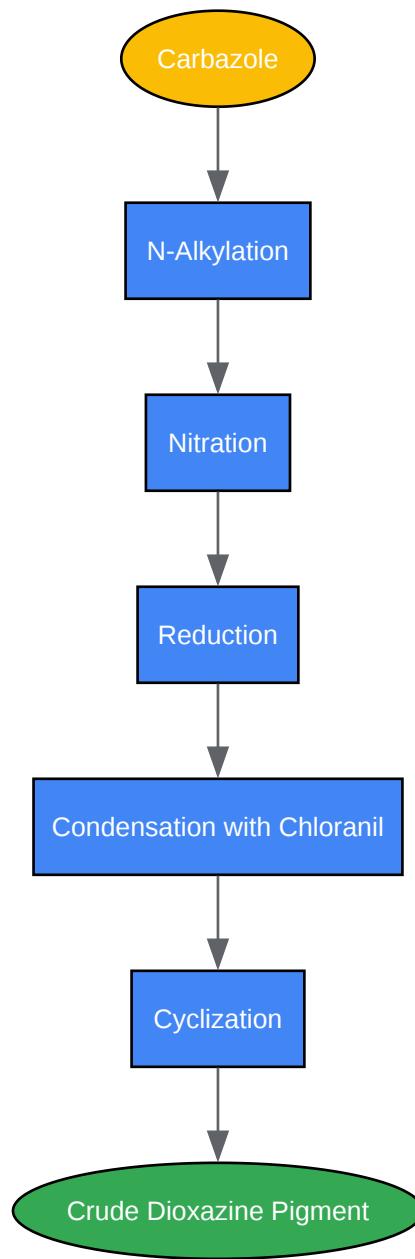
Note on Lightfastness: The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent), indicating the pigment's resistance to fading when exposed to light.[5][10][11][12]

Chemical Structures of Key Dioxazine Pigments

The core structure of dioxazine pigments is a key determinant of their color and performance properties. The diagrams below illustrate the chemical structures of Pigment Violet 23 and Pigment Violet 37.

pv37_img C.I. Pigment Violet 37
C20H34N6O8

C.I. Pigment Violet 23
C94H22Cl2N4O2


pv23_img

[Click to download full resolution via product page](#)

Caption: Chemical structures of **C.I. Pigment Violet 23** and C.I. Pigment Violet 37.

Synthesis of Dioxazine Pigments: Experimental Protocols

The industrial production of dioxazine pigments involves a multi-step synthesis process that requires careful control of reaction conditions to ensure high yield and purity. The general workflow for the synthesis of carbazole-based dioxazine pigments is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of carbazole-based dioxazine pigments.

Detailed Experimental Protocol for the Synthesis of C.I. Pigment Violet 23

The following protocol is a representative example of the industrial synthesis of **C.I. Pigment Violet 23**, derived from patent literature.

Materials:

- 3-Amino-9-ethylcarbazole
- Chloranil (Tetrachloro-p-benzoquinone)
- o-Dichlorobenzene (solvent)
- Anhydrous sodium acetate (acid acceptor)
- Benzenesulfonyl chloride (cyclizing agent)
- Water

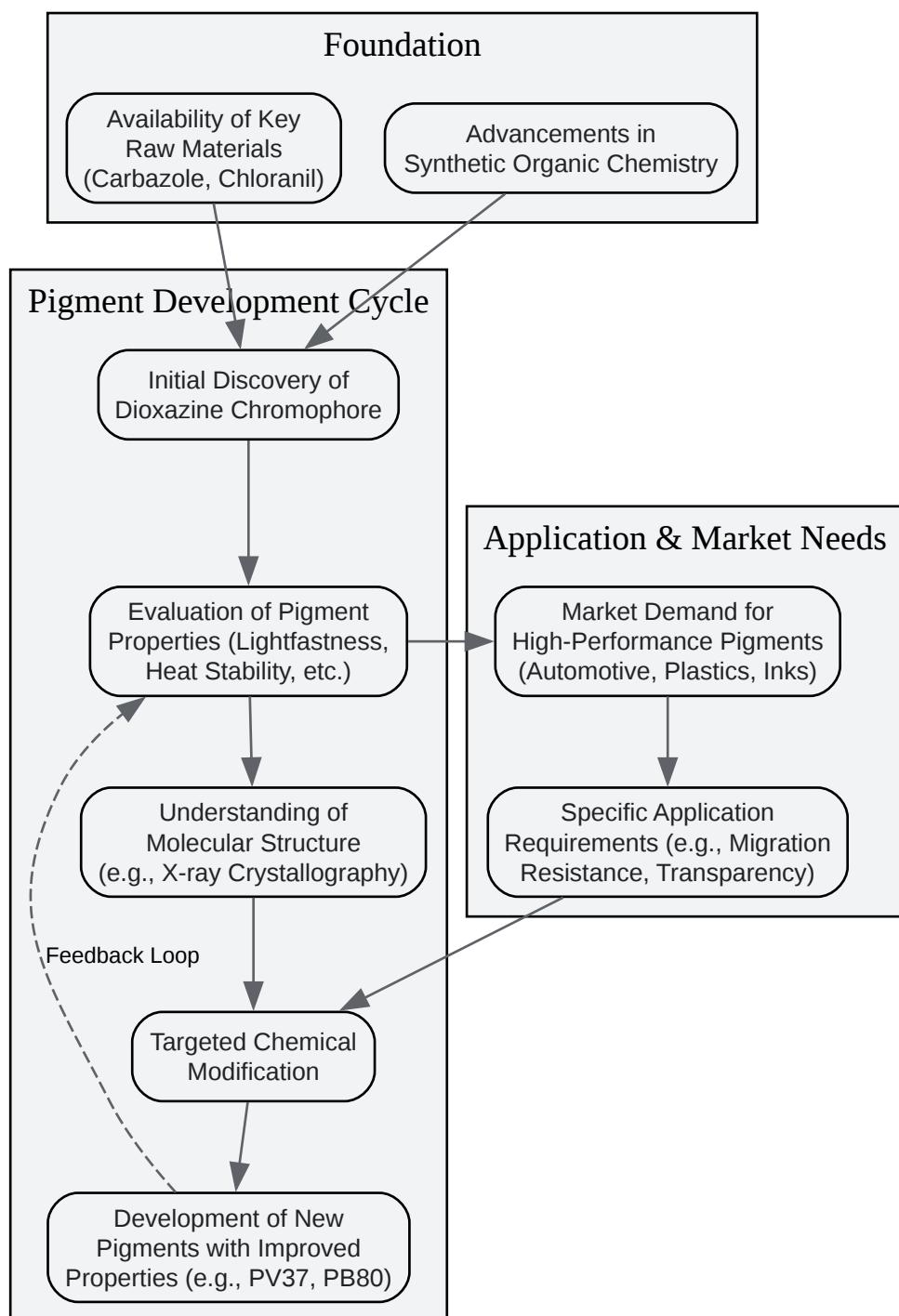
Procedure:

- Condensation:
 - In a suitable reactor, charge o-dichlorobenzene.
 - Add 3-amino-9-ethylcarbazole, anhydrous sodium acetate, and chloranil to the solvent.
 - Heat the mixture to 60-65°C and stir for several hours until the 3-amino-9-ethylcarbazole is consumed.
 - Gradually increase the temperature to around 115°C under vacuum to distill off the acetic acid formed during the reaction.
- Cyclization:
 - Release the vacuum and further heat the reaction mixture to 150°C.
 - Slowly add benzenesulfonyl chloride to the mixture.
 - Raise the temperature to 175-180°C and maintain it for several hours to complete the cyclization, continuing to remove any remaining acetic acid.
- Isolation and Purification:

- Cool the reaction mixture and filter the crude pigment.
- Wash the filter cake with hot o-dichlorobenzene, followed by methanol, and finally with water to remove impurities.
- Dry the purified pigment in an oven at approximately 80-100°C.

Note: The yield and quality of the final pigment are highly dependent on the purity of the starting materials and the precise control of reaction parameters such as temperature, time, and agitation.

Synthesis of C.I. Pigment Violet 37 (Conceptual)


While a detailed, publicly available experimental protocol for the synthesis of C.I. Pigment Violet 37 is not as readily found as for PV23, its structure suggests a synthesis route involving the condensation of a substituted aminobenzene derivative with chloranil, followed by cyclization. The synthesis of the precursor, 2,5-diacetylamino-3,6-di-(2',5'-diethoxy-4'-benzoylamino)-1,4-benzoquinone, and its subsequent heating above 150°C has been described as a method for its formation.[\[13\]](#)

Synthesis of C.I. Pigment Blue 80 (Conceptual)

C.I. Pigment Blue 80 is a benzimidazolone-dioxazine pigment.[\[14\]](#) Its synthesis involves the reaction of a substituted benzimidazolone intermediate. The general synthesis of benzimidazolone pigments involves the reaction of an aromatic diamine with phosgene or its derivatives to form the benzimidazolone ring, which is then further functionalized and coupled to form the final pigment structure.

Logical Relationships in Dioxazine Pigment Development

The advancement of the dioxazine pigment class has been driven by a logical progression of scientific understanding and technological innovation. The following diagram illustrates the key relationships that have shaped the development of these high-performance materials.

[Click to download full resolution via product page](#)

Caption: Logical relationships driving the development of the dioxazine pigment class.

This guide has provided a comprehensive technical overview of the historical development of dioxazine class pigments, from their initial synthesis to the advanced materials used in a wide

array of modern applications. The combination of excellent performance characteristics and a versatile chemical backbone ensures that dioxazine pigments will continue to be a subject of research and development for the foreseeable future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. additivesforpolymer.com [additivesforpolymer.com]
- 2. liquitex.com [liquitex.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. kremer-pigmente.com [kremer-pigmente.com]
- 5. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. zeyachem.net [zeyachem.net]
- 8. DuraPrint®S6023-1R Pigment Violet 23 | Fineland Chem [finelandchem.com]
- 9. DE102005024722A1 - Blue colorant based on C.I. Pigment Blue 80 - Google Patents [patents.google.com]
- 10. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 11. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- 12. Materials Technology Limited [drb-mattech.co.uk]
- 13. US20110009536A1 - C.i. pigment violet 37 in rod-like form - Google Patents [patents.google.com]
- 14. Pigment Blue 80 [dyestuffintermediates.com]
- To cite this document: BenchChem. [The Evolution of Dioxazine Pigments: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314786#historical-development-of-dioxazine-class-pigments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com